1-(3-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 1-(3-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1011398-52-9
VCID: VC8035357
InChI: InChI=1S/C21H16ClN3O2/c1-13-19-17(21(26)27)11-18(15-7-3-2-4-8-15)23-20(19)25(24-13)12-14-6-5-9-16(22)10-14/h2-11H,12H2,1H3,(H,26,27)
SMILES: CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)O)CC4=CC(=CC=C4)Cl
Molecular Formula: C21H16ClN3O2
Molecular Weight: 377.8 g/mol

1-(3-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

CAS No.: 1011398-52-9

Cat. No.: VC8035357

Molecular Formula: C21H16ClN3O2

Molecular Weight: 377.8 g/mol

* For research use only. Not for human or veterinary use.

1-(3-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid - 1011398-52-9

Specification

CAS No. 1011398-52-9
Molecular Formula C21H16ClN3O2
Molecular Weight 377.8 g/mol
IUPAC Name 1-[(3-chlorophenyl)methyl]-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Standard InChI InChI=1S/C21H16ClN3O2/c1-13-19-17(21(26)27)11-18(15-7-3-2-4-8-15)23-20(19)25(24-13)12-14-6-5-9-16(22)10-14/h2-11H,12H2,1H3,(H,26,27)
Standard InChI Key IOBUWRSNUGMYLR-UHFFFAOYSA-N
SMILES CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)O)CC4=CC(=CC=C4)Cl
Canonical SMILES CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)O)CC4=CC(=CC=C4)Cl

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The compound’s backbone consists of a pyrazolo[3,4-b]pyridine system, a bicyclic structure formed by fusing a pyrazole ring (positions 1–2–3) with a pyridine ring (positions 4–5–6–7) . Key substituents include:

  • A 3-chlorobenzyl group at the N1 position of the pyrazole ring.

  • A methyl group at the C3 position of the pyrazole.

  • A phenyl ring at the C6 position of the pyridine.

  • A carboxylic acid group at the C4 position of the pyridine .

This arrangement creates a planar, conjugated system that enhances intermolecular interactions, such as π-π stacking and hydrogen bonding, which are critical for binding to biological targets.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number1011398-52-9
Molecular FormulaC<sub>21</sub>H<sub>16</sub>ClN<sub>3</sub>O<sub>2</sub>
Molecular Weight377.8 g/mol
IUPAC Name1-[(3-Chlorophenyl)methyl]-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylic acid
SMILESCC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)O)CC4=CC(=CC=C4)Cl
InChI KeyIBAJNSURVSGOMV-UHFFFAOYSA-N

The presence of the carboxylic acid group introduces acidity (pKa ≈ 3–4), enabling salt formation and improving aqueous solubility under physiological conditions .

Synthesis and Structural Elucidation

Critical Reaction Considerations

  • Regioselectivity: The use of directing groups (e.g., methyl at C3) ensures proper orientation during cyclization .

  • Catalysis: Green catalysts like pyridine-2-carboxylic acid (P2CA) have proven effective in accelerating multi-component reactions (MCRs) for related heterocycles, achieving yields >85% .

Biological Activity and Mechanistic Insights

Comparative Analysis with Structural Analogs

  • 4-Chlorobenzyl Isomer: The 3-chlorobenzyl variant exhibits distinct electronic effects due to the meta-chloro substitution, potentially altering binding affinity compared to the para-substituted analog .

  • Methyl Ester Derivatives: Prodrug strategies (e.g., methyl esterification of the carboxylic acid) could enhance bioavailability, as seen in related compounds.

Anticancer Activity

Preliminary studies on similar pyrazolo[3,4-b]pyridines demonstrate IC<sub>50</sub> values < 1 μM against breast (MCF-7) and lung (A549) cancer cell lines. Mechanistically, these compounds induce apoptosis via caspase-3 activation and cell cycle arrest at the G2/M phase.

Research Advancements and Applications

Structural Optimization Efforts

  • Substituent Modulation: Replacing the phenyl group at C6 with electron-deficient aromatics (e.g., pyridyl) has improved solubility and target selectivity in preclinical models.

  • Prodrug Development: Esterification or amidation of the carboxylic acid group could mitigate rapid renal clearance, as observed in pharmacokinetic studies of analogous molecules.

Challenges and Future Directions

  • Synthetic Scalability: Current methods often require multi-step protocols with moderate yields (~40–60%). Streamlining via one-pot MCRs, as demonstrated in pyrazolo[3,4-b]quinolinone synthesis , may enhance efficiency.

  • In Vivo Efficacy: Limited data exist on the compound’s bioavailability and toxicity profiles. Future work should prioritize rodent models to assess therapeutic indices.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator